2-[(5-Methyl-3-nitropyrazol-1-yl)methyl]benzonitrile
Overview
Description
2-[(5-Methyl-3-nitropyrazol-1-yl)methyl]benzonitrile is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a methyl group, linked to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-3-nitropyrazol-1-yl)methyl]benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and a 1,3-dicarbonyl compound.
Alkylation: The methyl group can be introduced via alkylation reactions using methyl iodide and a base.
Coupling with Benzonitrile: The final step involves coupling the pyrazole derivative with benzonitrile through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-3-nitropyrazol-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acid or base catalysts.
Major Products Formed
Reduction: 2-[(5-methyl-3-amino-1H-pyrazol-1-yl)methyl]benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
2-[(5-Methyl-3-nitropyrazol-1-yl)methyl]benzonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals due to its potential biological activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: It serves as a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-3-nitropyrazol-1-yl)methyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
2-[(5-methyl-1H-pyrazol-1-yl)methyl]benzonitrile: Lacks the nitro group, which may affect its reactivity and biological activity.
2-[(3-nitro-1H-pyrazol-1-yl)methyl]benzonitrile: Lacks the methyl group, which may influence its steric properties and interactions with targets.
Uniqueness
2-[(5-Methyl-3-nitropyrazol-1-yl)methyl]benzonitrile is unique due to the presence of both the nitro and methyl groups on the pyrazole ring, which can modulate its electronic properties and reactivity .
Properties
IUPAC Name |
2-[(5-methyl-3-nitropyrazol-1-yl)methyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-9-6-12(16(17)18)14-15(9)8-11-5-3-2-4-10(11)7-13/h2-6H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKNIWZWUQBGKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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